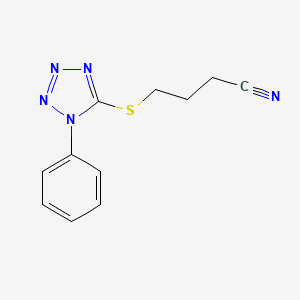![molecular formula C23H23N3O3S B14948401 4-(2-oxopyrrolidin-1-yl)-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzenesulfonamide](/img/structure/B14948401.png)
4-(2-oxopyrrolidin-1-yl)-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-OXOPYRROLIDIN-1-YL)-N-{3-[2-(PYRIDIN-2-YL)ETHYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a sulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-OXOPYRROLIDIN-1-YL)-N-{3-[2-(PYRIDIN-2-YL)ETHYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. The process begins with the construction of the pyrrolidine ring, which can be achieved through cyclization reactions involving appropriate precursors. The pyridine moiety is then introduced via coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
4-(2-OXOPYRROLIDIN-1-YL)-N-{3-[2-(PYRIDIN-2-YL)ETHYL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring would yield lactams, while reduction of nitro groups would yield amines .
科学的研究の応用
4-(2-OXOPYRROLIDIN-1-YL)-N-{3-[2-(PYRIDIN-2-YL)ETHYL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with target selectivity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrrolidine derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-OXOPYRROLIDIN-1-YL)-N-{3-[2-(PYRIDIN-2-YL)ETHYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its sp3 hybridization and stereochemistry, which allows for better interaction with the target site. The sulfonamide group can also contribute to the compound’s biological activity by forming hydrogen bonds with the target .
類似化合物との比較
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
4-(2-OXOPYRROLIDIN-1-YL)-N-{3-[2-(PYRIDIN-2-YL)ETHYL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its combination of a pyrrolidine ring, a pyridine moiety, and a sulfonamide group. This combination provides a distinct set of physicochemical properties and biological activities that are not found in other similar compounds .
特性
分子式 |
C23H23N3O3S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
4-(2-oxopyrrolidin-1-yl)-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H23N3O3S/c27-23-8-4-16-26(23)21-11-13-22(14-12-21)30(28,29)25-20-7-3-5-18(17-20)9-10-19-6-1-2-15-24-19/h1-3,5-7,11-15,17,25H,4,8-10,16H2 |
InChIキー |
BCAMGGVAHMEJDZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)CCC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B14948318.png)

![3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14948327.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B14948331.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14948341.png)
![3-amino-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B14948346.png)
![ethyl 4-({(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948350.png)

![Pyrazolo[3,4-b]pyridin-6-one, 3-hydroxy-1-isopropyl-4-methyl-1,7-dihydro-](/img/structure/B14948374.png)

![methyl 2-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948392.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948398.png)
![1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B14948409.png)
![N-benzyl-2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948411.png)
